(E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate
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Overview
Description
(E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group, a fluorine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(3-fluoro-4-methoxyphenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-tert-butyl 3-(3-chloro-4-methoxyphenyl)acrylate
- (E)-tert-butyl 3-(3-bromo-4-methoxyphenyl)acrylate
- (E)-tert-butyl 3-(3-fluoro-4-hydroxyphenyl)acrylate
Uniqueness
(E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate is unique due to the presence of both the fluorine atom and methoxy group on the phenyl ring
Properties
IUPAC Name |
tert-butyl (E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-14(2,3)18-13(16)8-6-10-5-7-12(17-4)11(15)9-10/h5-9H,1-4H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJXQXDKPYMNO-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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